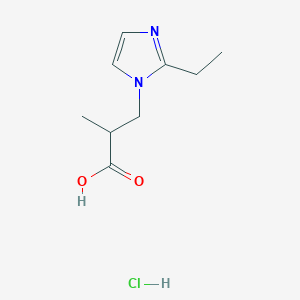

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride

Description

Properties

IUPAC Name |

3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)6-7(2)9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXSCMOWXVRHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-54-2 | |

| Record name | 1H-Imidazole-1-propanoic acid, 2-ethyl-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride typically involves the reaction of 2-ethylimidazole with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research involving this compound focuses on its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride

- Molecular Formula : C₉H₁₅ClN₂O₂

- Molecular Weight : 218.69 g/mol

- CAS Number : 764642-23-1

Structural Features :

This compound consists of a propionic acid backbone substituted with a 2-ethyl-imidazol-1-yl group at the third carbon and a methyl group at the second carbon. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical applications.

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with two closely related derivatives:

Key Observations :

- The naphthalenylamino-phenyl substituent in the third compound significantly enhances lipophilicity, which correlates with improved CYP26A1 inhibitory activity (IC₅₀ < standard drugs) .

Anticancer Activity :

- The naphthalenylamino-phenyl analogue demonstrated potent CYP26A1 inhibition (IC₅₀ < 1 μM), surpassing liarozole and R116010 . However, the target compound’s simpler structure may limit comparable potency unless optimized with additional aromatic or electron-withdrawing groups.

Biological Activity

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Structural Overview

The compound features an imidazole ring, which is known for its ability to participate in various biochemical interactions. The presence of the ethyl group and the methyl substitution on the propionic acid chain enhances its reactivity and specificity towards biological targets.

The primary mechanism of action for this compound is its role as an inhibitor of the Na⁺/H⁺ antiporter . This inhibition is crucial for regulating intracellular pH levels and maintaining cellular ion homeostasis. The compound's interaction with the antiporter can lead to alterations in cellular responses, affecting various physiological processes related to ion transport dynamics.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Antifungal Properties : Similar imidazole derivatives have been investigated for their effectiveness against fungal infections.

- Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate specific pathways and mechanisms involved .

Inhibition Studies

A study conducted on the structure-activity relationship (SAR) of imidazole derivatives highlighted that modifications to the imidazole ring and side chains significantly impact biological activity. For instance, the introduction of different alkyl groups altered the binding affinity to target proteins, suggesting a tailored approach to optimizing therapeutic efficacy .

Pharmacokinetic Properties

Pharmacokinetic evaluations have shown that this compound has favorable stability profiles in plasma, with half-lives indicating potential for sustained activity in vivo. Table 1 summarizes key pharmacokinetic parameters observed in recent studies.

| Parameter | Value |

|---|---|

| Half-life (h) | 6.4 |

| IC50 (μM) | 0.3 |

| Plasma Stability (t1/2) | >24 |

Table 1: Pharmacokinetic properties of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity and mechanism:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Imidazole derivative | Selective Na⁺/H⁺ antiporter inhibition |

| 3-(2-Methyl-imidazol-1-yl)-propionic acid hydrochloride | Propanoic acid derivative | Lower activity compared to ethyl derivative |

| 4-(2-Ethyl-imidazol-1-yl)-butanoic acid hydrochloride | Butanoic acid derivative | Longer carbon chain; different pharmacological profile |

Table 2: Comparison of biological activities among related compounds.

Q & A

Q. What are the common synthetic routes for 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride, and how are reaction conditions optimized?

A practical synthesis involves N-alkylation of imidazole derivatives followed by ester hydrolysis and HCl salt formation. For example, similar compounds (e.g., 2-(1H-imidazol-1-yl)acetic acid hydrochloride) are synthesized via alkylation with tert-butyl chloroacetate under mild conditions, enabling functional group compatibility . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (20–40°C), and stoichiometry to minimize byproducts. Post-synthesis, non-aqueous ester cleavage using TiCl₄ or HCl gas ensures high purity .

Q. What standard analytical techniques are used to characterize this compound, and how are structural ambiguities resolved?

Basic characterization employs:

- NMR (¹H/¹³C) to confirm substitution patterns on the imidazole ring and propionic acid backbone.

- HPLC-MS for purity assessment and molecular ion verification.

- FT-IR to identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹).

Ambiguities, such as tautomerism in the imidazole ring, are resolved via X-ray crystallography or 2D NMR (COSY, NOESY) to establish spatial relationships .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Protect from light and moisture; store at 2–8°C in airtight containers with desiccants.

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal, adhering to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can synthesis scalability challenges be addressed for industrial-grade production without compromising purity?

Methodological considerations :

- Flow chemistry reduces reaction time and improves yield consistency by maintaining precise temperature and mixing control.

- Crystallization optimization : Use anti-solvent techniques (e.g., adding ethanol to aqueous HCl) to enhance salt formation efficiency.

- In-line analytics (e.g., PAT tools) monitor intermediate purity, enabling real-time adjustments .

Q. How should researchers design experiments to resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response assays : Test across a wide concentration range (nM to mM) to identify therapeutic windows.

- Mechanistic studies : Use RNA sequencing or proteomics to differentiate primary targets (e.g., enzyme inhibition) from off-target effects.

- Control experiments : Compare with structurally analogous compounds (e.g., 2-Hydrazinyl-imidazole derivatives) to isolate functional group contributions .

Q. What advanced analytical strategies are employed to quantify trace impurities or degradation products in pharmaceutical formulations?

- UPLC-QTOF-MS : Provides high-resolution mass data for impurity profiling, with detection limits <0.1%.

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile sites.

- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for degradation products .

Q. How can computational modeling guide the rational design of derivatives with enhanced pharmacokinetic properties?

- DFT calculations : Predict electron density distribution to optimize imidazole ring reactivity.

- Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) to improve binding affinity.

- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Methodological and Theoretical Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery (e.g., receptor antagonism or prodrug design)?

- Receptor mapping : Use SAR studies to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity.

- Prodrug strategies : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability, guided by enzymatic cleavage kinetics .

Q. What experimental designs are optimal for studying the compound’s stability under varying physiological conditions?

- Accelerated stability testing : Use Arrhenius equation principles to predict shelf-life at 25°C/60% RH from high-temperature data.

- Biorelevant media : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess dissolution and degradation .

Data Interpretation and Conflict Resolution

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- PK/PD modeling : Link plasma concentration-time profiles (in vivo) to IC₅₀ values (in vitro) using compartmental models.

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Q. What statistical approaches validate the significance of observed biological activities against negative controls?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Power analysis to determine sample size adequacy during experimental design .

Tables of Key Data

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction temperature | 20–40°C | Minimizes side reactions | |

| Solvent polarity | Low (DCM, THF) | Enhances alkylation efficiency | |

| HCl concentration | 1–2 M in ethanol | Maximizes salt precipitation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.